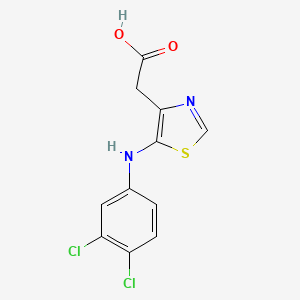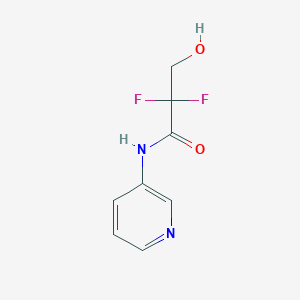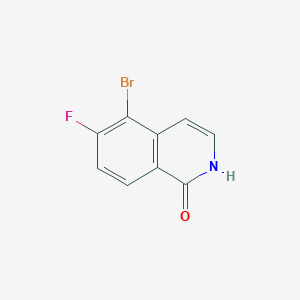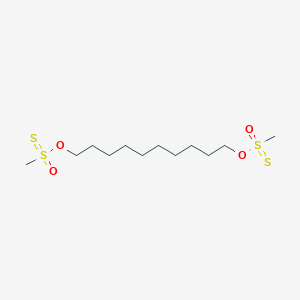
1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside: is a synthetic organic compound derived from ribose. It is characterized by the presence of acetyl and benzoyl groups, as well as a fluorine atom, which contribute to its unique chemical properties. This compound is primarily used as an intermediate in the synthesis of nucleoside analogs, which are important in medicinal chemistry for their antiviral and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside typically involves multiple steps, starting from ribose. The process includes acetylation, benzoylation, and fluorination reactions. One common method involves the following steps :
Acetylation: Ribose is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Benzoylation: The acetylated ribose is then reacted with benzoyl chloride in the presence of a base like potassium carbonate to introduce the benzoyl groups.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products:
Substitution: Products depend on the nucleophile used; for example, substitution with sodium azide yields azido derivatives.
Hydrolysis: Hydrolysis yields the corresponding alcohols and acids.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs, which are important for studying nucleic acid chemistry.
Biology: The compound is used in the development of probes for studying biological processes involving nucleosides.
Medicine: Nucleoside analogs derived from this compound are investigated for their antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer cells, they can interfere with DNA synthesis and induce apoptosis. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose
Uniqueness: 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside is unique due to the presence of the fluorine atom, which enhances its stability and alters its reactivity compared to other similar compounds. This fluorine substitution can improve the compound’s pharmacokinetic properties and increase its efficacy as a nucleoside analog .
Properties
Molecular Formula |
C21H19FO7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H19FO7/c1-13(23)27-21-17(22)18(29-20(25)15-10-6-3-7-11-15)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17-,18-,21-/m1/s1 |
InChI Key |
FHKKLEXAYCOKAG-NEYJZJCJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


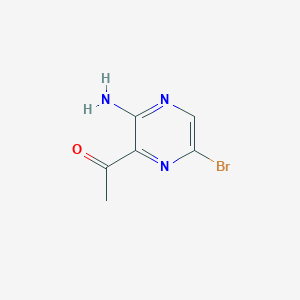
![(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)

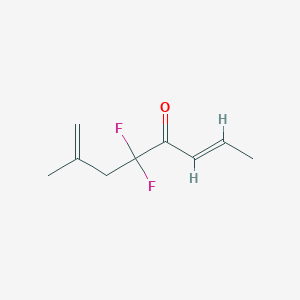

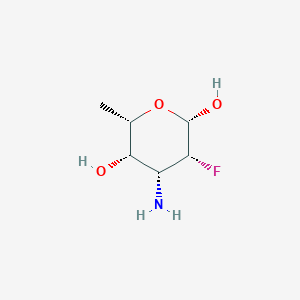
![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)
![(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B12840464.png)

